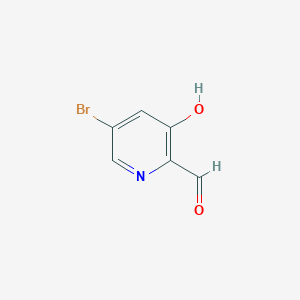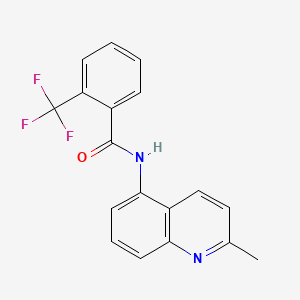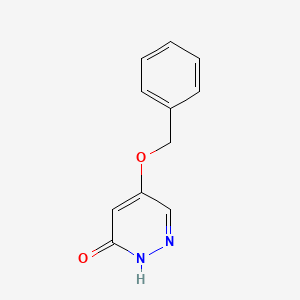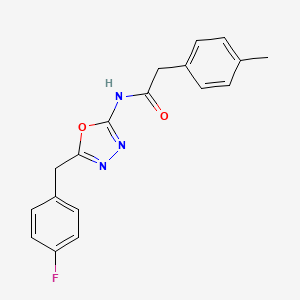![molecular formula C11H9BrClN3OS B2843990 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide CAS No. 391862-87-6](/img/structure/B2843990.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiadiazole ring, and a chloropropanamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The bromophenyl group would add significant bulk to the molecule, and the chloropropanamide group would introduce additional polarity .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “this compound” could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring, for example, could be replaced via nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl and chloropropanamide groups would likely make the compound relatively polar, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Photodynamic Therapy Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide and similar compounds have been explored for their potential in photodynamic therapy (PDT) for cancer treatment. A study on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole moieties revealed their significant singlet oxygen quantum yield, which is crucial for the effectiveness of PDT. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield, marking them as promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds containing the thiadiazole unit have been synthesized and evaluated for their anticancer properties. A series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives showed selective activity against leukemia cancer cell lines. Among them, a specific compound exhibited notable anticancer efficacy in a comprehensive screening, highlighting the potential of thiadiazole derivatives in cancer therapy (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Corrosion Inhibition
Thiadiazole derivatives have also been investigated for their role in corrosion inhibition, particularly for protecting iron surfaces. Quantum chemical parameters and molecular dynamics simulations of various thiadiazole and thiazole derivatives indicate their effective corrosion inhibition performance on iron metal. This application is important for extending the lifespan of metal structures and components in various industrial contexts (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Antimicrobial and Antifungal Applications
Research on heterocyclic compounds, including those with 1,3,4-thiadiazole rings, has shown significant antimicrobial and antifungal activities. For instance, new derivatives containing 1,2,3-thiadiazole and selenadiazole rings have been screened for their antimicrobial effectiveness against various pathogenic microbes and exhibited promising results. This suggests the potential use of such compounds as antibiotics, given their strong antimicrobial activity and low genotoxicity (Al-Smadi, Mansour, Mahasneh, Khabour, Masadeh, & Alzoubi, 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide, also known as N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-chloropropanamide, has been studied for its antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . In the case of bacterial and fungal species, it disrupts their metabolic processes, leading to their death . For the MCF7 cancer cell line, the compound inhibits cell proliferation, thereby preventing the spread of cancer .
Biochemical Pathways
It is known that the compound interferes with the metabolic processes of bacteria and fungi, and inhibits the proliferation of cancer cells
Pharmacokinetics
Similar compounds have been found to have excellent pharmacokinetic properties and high in vivo efficacy . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which impact the bioavailability of the compound .
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of its targets . This leads to a decrease in the population of harmful bacteria and fungi, as well as a reduction in the spread of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and presence of other substances can affect the compound’s stability and activity . .
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3OS/c1-6(13)9(17)14-11-16-15-10(18-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQSLPWYHBORCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2843908.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2843912.png)



![4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2843917.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)
![3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B2843920.png)
![3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2843922.png)
![N-(2-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2843926.png)
![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)


